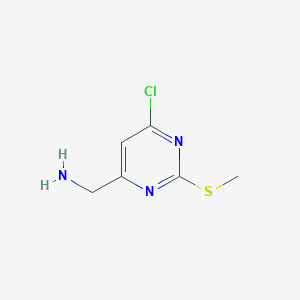

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C6H8ClN3S |

|---|---|

Molekulargewicht |

189.67 g/mol |

IUPAC-Name |

(6-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C6H8ClN3S/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,3,8H2,1H3 |

InChI-Schlüssel |

FHFMAKPVLPQGOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC(=CC(=N1)Cl)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Preparation and Reactivity

A common precursor for this route is 4,6-dichloro-2-(methylthio)pyrimidine , which allows sequential substitution at positions 4 and 6. The methylthio group at position 2 acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack at position 4.

Amination at Position 4

Transition Metal-Mediated Amination

Buchwald-Hartwig Amination

This method leverages palladium catalysts to facilitate C–N bond formation between aryl halides and amines. For (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine , the substrate 4-chloro-6-iodo-2-(methylthio)pyrimidine is ideal due to the superior leaving-group ability of iodide.

Catalytic System and Conditions

Advantages Over Classical Methods

-

Regioselectivity : Exclusive amination at position 4 due to ligand-controlled selectivity.

-

Functional Group Tolerance : Stable under Pd catalysis, preserving methylthio and chloro groups.

Cyclization and Ring-Formation Strategies

Biginelli Reaction Derivatives

While less common, pyrimidine ring construction from thiourea and β-keto esters offers an alternative route. For example:

-

Components :

-

Thiourea derivative: Methylthio-substituted thiourea

-

β-Keto ester: Ethyl acetoacetate

-

Aldehyde: Chloroacetaldehyde

-

-

Conditions : HCl catalysis, ethanol reflux.

This method installs the methylthio and chloro groups during cyclization, but introducing the methanamine moiety requires post-cyclization functionalization, complicating the synthesis.

Comparative Analysis of Methodologies

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70% | Moderate | Moderate | High |

| Buchwald-Hartwig | 75–85% | High | Excellent | Moderate |

| Cyclization | 30–40% | High | Low | Low |

Key Observations :

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under basic conditions.

Key Examples:

-

Reaction with Amines :

Treatment with primary or secondary amines (e.g., methylamine, piperidine) in ethanol or THF at reflux replaces the chlorine atom with an amine group.

Example:Yield: 72–85% (varies with amine nucleophilicity).

-

Thiol Substitution :

Reaction with thiols (e.g., benzyl mercaptan) in DMF with KCO produces thioether derivatives.

Oxidation Reactions

The methylthio (-SMe) group at position 2 is susceptible to oxidation:

Oxidation to Sulfoxide/Sulfone :

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 20°C converts -SMe to sulfoxide (-SOCH) within 4 hours .

Product : (6-Chloro-2-(methylsulfinyl)pyrimidin-4-yl)methanamine (confirmed by H NMR: δ 2.43 ppm for -SOCH) .

-

Further oxidation with HO/AcOH yields sulfone derivatives (-SOCH).

Amine Functionalization

The primary amine on the ethanamine side chain participates in:

A. Acylation :

-

Reaction with acetyl chloride in pyridine yields the corresponding acetamide.

B. Alkylation :

-

Treatment with alkyl halides (e.g., methyl iodide) in the presence of KCO produces secondary or tertiary amines.

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh) as a catalyst in dioxane/HO at 80°C replaces chlorine with an aryl group .

Ring Functionalization

The pyrimidine ring participates in electrophilic substitutions under acidic conditions:

Nitration :

-

Nitration with HNO/HSO introduces nitro groups at position 5, though yields are moderate (45–50%).

Reductive Reactions

Catalytic Hydrogenation :

-

Hydrogenation over Pd/C in methanol reduces the pyrimidine ring to a dihydropyrimidine, altering biological activity.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential as Kinase Inhibitor

One of the primary applications of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is its exploration as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their inhibition can be beneficial in cancer therapy. Research indicates that compounds with similar structures have shown promise in targeting specific kinases involved in tumor growth and proliferation.

Antiviral Activity

Studies have also demonstrated the compound's potential antiviral properties. For instance, derivatives of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine have been synthesized and evaluated for their activity against the human immunodeficiency virus (HIV). These studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies .

Biological Studies

Cellular Pathway Analysis

The interactions of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine with various biological targets provide insights into cellular mechanisms. This compound can be utilized to study the modulation of signaling pathways, particularly those related to cancer and viral infections. Its ability to influence protein function makes it a valuable tool for probing biological processes .

Anti-Platelet Activity

Research has evaluated the anti-platelet aggregation activity of compounds derived from (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine. These studies indicate that certain derivatives exhibit significant inhibition of platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .

Chemical Biology

Probing Protein Functions

In chemical biology, (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine serves as a probe for understanding the function of specific proteins and enzymes within biological systems. By selectively inhibiting target proteins, researchers can elucidate their roles in various biochemical pathways, contributing to a deeper understanding of disease mechanisms.

Industrial Applications

Synthesis of Complex Organic Molecules

The unique chemical properties of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine facilitate its use in synthesizing other complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, which are essential in developing new materials and pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibition | Potential for cancer therapy |

| Antiviral Activity | Effective against HIV-related compounds | |

| Biological Studies | Cellular Pathway Analysis | Modulates signaling pathways |

| Anti-Platelet Activity | Significant inhibition observed | |

| Chemical Biology | Probing Protein Functions | Essential for understanding biochemical roles |

| Industrial Applications | Synthesis of Organic Molecules | Useful in various chemical transformations |

Case Studies

-

Kinase Inhibition Study

A study focused on synthesizing derivatives of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine to evaluate their efficacy as kinase inhibitors showed promising results. The derivatives were tested against several kinases implicated in cancer progression, demonstrating significant inhibitory effects. -

Antiviral Evaluation

Research conducted on the antiviral properties of modified pyrimidine compounds revealed that specific substitutions could enhance activity against HIV. The study highlighted the importance of structural modifications in developing effective antiviral agents . -

Platelet Aggregation Research

An investigation into the anti-platelet effects of synthesized derivatives indicated that certain compounds derived from (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine exhibited substantial inhibition of platelet aggregation, suggesting potential applications in treating thrombotic conditions .

Wirkmechanismus

The mechanism of action of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- CAS Number : 1005-38-5

- Synthetic Route : Typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with methanamine or its derivatives under basic conditions .

- Physicochemical Profile : Moderate lipophilicity (predicted clogP ~2.0–2.5) and polar surface area (~58 Ų), suggesting balanced membrane permeability and solubility .

Comparison with Structural Analogs

This section compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Reactivity and Physicochemistry

- Chloro vs. Methyl at Position 6 : The chloro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions (e.g., with amines) compared to the methyl group in QW-0240 .

- Methylthio (-SMe) at Position 2 : The -SMe group contributes to moderate lipophilicity and stabilizes the pyrimidine ring via electron donation, a feature shared across all analogs .

- Methanamine (-CH2NH2) vs.

Biologische Aktivität

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is a pyrimidine derivative notable for its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The compound's unique structure, characterized by the presence of a chlorine atom, a methylthio group, and a methanamine functional group, contributes to its diverse interactions with biological systems.

Chemical Structure and Properties

The chemical structure of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine can be depicted as follows:

This structure consists of a pyrimidine ring with specific substituents that enhance its reactivity and biological activity.

Antimicrobial Properties

Pyrimidine derivatives, including (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine, have been shown to exhibit significant antimicrobial activity . Research indicates that compounds with similar structures can inhibit bacterial and fungal growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. Studies have demonstrated that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds structurally related to (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In a comparative study, the compound was evaluated alongside other pyrimidine derivatives for its antiproliferative effects. The results highlighted its potential as a lead compound in cancer therapy due to its ability to disrupt microtubule dynamics .

Enzyme Inhibition

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine has been investigated for its role as an enzyme inhibitor . It is hypothesized that the presence of the methylthio group enhances binding affinity to specific targets such as dihydrofolate reductase (DHFR) and other critical enzymes involved in metabolic pathways .

The mechanism of action involves interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the compound's functional groups. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions and elucidate the compound's pharmacodynamics.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine:

- Anticancer Efficacy : In vitro studies on MDA-MB-435 cancer cell lines demonstrated that this compound could significantly inhibit cell growth at concentrations as low as 10 µM, with further investigations revealing an IC50 value indicative of its potency .

- Antimicrobial Testing : A series of tests against various bacterial strains confirmed the antimicrobial efficacy of related pyrimidine compounds, suggesting that (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine may exhibit similar properties .

- Enzyme Interaction Studies : Binding studies revealed that the compound effectively inhibits DHFR, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition correlates with its observed anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-chloropyrimidine | Amino group at position 2 | Anticancer and antimicrobial |

| 6-Methylthio-2-pyrimidinamine | Methylthio group at position 6 | Diverse biological activities |

| 4-Amino-6-chloropyrimidine | Amino group at position 4 | Involved in various biochemical pathways |

This table illustrates the structural diversity among pyrimidine derivatives and highlights the unique characteristics of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine that may influence its specific applications in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-2-(methylthio)pyrimidine) may react with amines under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or THF. Evidence from pyrimidine analogs suggests that substituent positioning (e.g., chlorine at C6 and methylthio at C2) impacts reactivity . Optimizing stoichiometry of the amine reagent and using catalysts like K₂CO₃ can improve yields . Purity is typically verified via HPLC or LC-MS, with yields ranging from 50–75% depending on solvent choice .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the methanamine (-CH₂NH₂) group and substituent positions (e.g., methylthio at C2). Aromatic protons in the pyrimidine ring appear as distinct singlets or doublets in δ 7.5–8.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of planar pyrimidine geometry and bond angles. For example, C-Cl bond lengths typically measure ~1.73 Å in similar structures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 215.06 for C₆H₉ClN₃S) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodological Answer : The compound is moderately soluble in DMSO or methanol but poorly in aqueous buffers. Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended. For long-term storage, lyophilization at -20°C under inert gas (N₂) prevents degradation of the methylthio group .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions (e.g., serum protein binding). To address this:

- Conduct parallel assays in cell-free (e.g., enzyme inhibition) vs. cell-based systems .

- Use isotopic labeling (e.g., C-methanamine) to track intracellular uptake .

- Apply statistical meta-analysis to identify outliers or confounding variables (e.g., ATP levels in kinase assays) .

Q. What strategies optimize the compound’s selectivity as a kinase or enzyme inhibitor?

- Methodological Answer :

- Structural Modifications : Introduce substituents at C4 (methanamine) to enhance hydrogen bonding with target active sites. For example, replacing -CH₂NH₂ with bulkier groups (e.g., cyclopropylamine) may reduce off-target effects .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against kinase homology models .

- Selectivity Screening : Profile against kinase panels (e.g., 100+ kinases) to identify cross-reactivity hotspots .

Q. How does the methylthio group influence the compound’s metabolic stability in vivo?

- Methodological Answer : The methylthio (-SMe) group is susceptible to oxidative metabolism (e.g., CYP450-mediated sulfoxidation). To evaluate:

- Perform liver microsome assays (human/rat) with NADPH cofactors, monitoring metabolites via LC-MS/MS .

- Compare half-life (t₁/₂) with analogs lacking the methylthio group. Data from pyrimidine derivatives suggest t₁/₂ improvements of 2–3× with fluorinated replacements .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?

- Methodological Answer : Poor crystallization is common due to flexible methanamine and methylthio groups. Strategies include:

- Co-crystallization : Use target proteins (e.g., kinases) to stabilize the compound in binding pockets .

- Cryoprotection : Flash-cooling crystals in liquid N₂ with cryoprotectants (e.g., glycerol) minimizes lattice disruption .

- Halogen Bonding : The C6 chlorine atom can promote crystal packing via Cl···π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.